![molecular formula C13H12O6S B2508926 5-[(4-甲氧苯磺酰)甲基]-2-呋喃甲酸 CAS No. 897769-50-5](/img/structure/B2508926.png)

5-[(4-甲氧苯磺酰)甲基]-2-呋喃甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

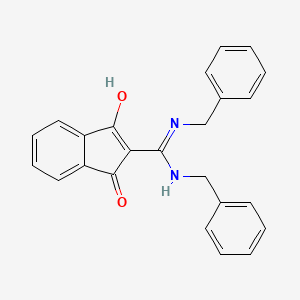

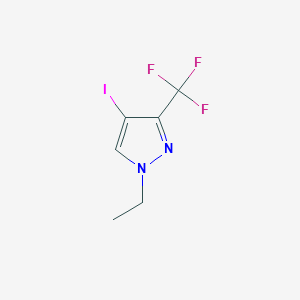

The compound of interest, 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid, is a derivative of furoic acid, which is a heterocyclic carboxylic acid. It is characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound has a methoxyphenylsulfonyl group attached to the methyl group at the fifth position of the furan ring.

Synthesis Analysis

The synthesis of furoic acid derivatives can be complex due to the reactivity of the furan ring and the need to introduce substituents at specific positions. In the literature, various methods for synthesizing substituted furoic acids and their derivatives have been reported. For instance, the synthesis of (2-Ethoxy-2-oxoethylthio)methyl derivatives of furoic acids has been developed through reactions of phosphorylated derivatives of halomethylfuroic acid esters with thioglycolic acid ester in the presence of bases . Additionally, a copper(II)-catalyzed three-component reaction involving 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates has been shown to yield 4-sulfonylated furan-2(5H)-ones . These methods could potentially be adapted for the synthesis of 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of furoic acid derivatives is crucial for their reactivity and physical properties. The presence of the methoxyphenylsulfonyl group in the compound of interest would likely influence its electronic properties and steric hindrance, affecting its reactivity. The furan ring itself is known for its aromaticity and electron-rich nature, which can participate in various chemical reactions .

Chemical Reactions Analysis

Furoic acid derivatives can undergo a range of chemical reactions. For example, the Maillard reaction, which involves the reaction of amino acids with reducing sugars, can lead to the formation of furan derivatives such as 5-hydroxymethyl-2-furfural (HMF) . HMF can further react to form various volatile compounds, including sulfur-containing compounds that contribute to the flavor of roasted foods . Additionally, HMF can be activated to form mutagenic compounds through allylic sulfonation and chlorination . These studies suggest that the compound of interest may also undergo similar reactions, given the presence of the furan ring and the potential for activation of the methoxyphenylsulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid would be influenced by its molecular structure. The presence of the sulfonyl and methoxy groups could affect its solubility, boiling point, and melting point. The compound's acidity, as indicated by its carboxylic acid group, would also be an important property. The analysis of 5-hydroxymethyl-2-furoic acid (HMFA), a related compound, has been performed using HPLC and GC, indicating that such techniques could be used to analyze the physical and chemical properties of the compound of interest .

科学研究应用

有机合成应用:

- 杂环羧酸的伯奇还原,包括呋喃酸衍生物,可以产生在有机合成中具有潜在应用的各种化合物。此方法包括用液氨中的钠和 2-丙醇还原 3-呋喃酸,从而形成 2,3-二氢-3-呋喃酸及其衍生物 (Kinoshita, Miyano, & Miwa, 1975).

- 伯奇还原的另一项研究展示了在受控条件下合成 5-烷基和 5-芳基-2-呋喃酸,揭示了这些化合物的显著光谱性质。此过程对于开发具有独特化学特性的新型有机材料至关重要 (Masamune, Ono, & Matsue, 1975).

药理研究:

- 在药理学领域,5-[(4-甲氧苯磺酰)甲基]-2-呋喃甲酸衍生物已被探索其在开发新药方面的潜力。例如,对苯甲酸衍生物(包括呋喃酸类似物)的研究促进了瑞格列奈等降血糖药的开发,这对于治疗 2 型糖尿病有益 (Grell 等,1998).

材料科学:

- 磺化氧化石墨烯的研究证明了其作为催化剂将 5-(羟甲基)-2-糠醛转化为生物燃料的有效性,表明呋喃酸衍生物在可再生能源和绿色化学应用中的潜在用途 (Antunes 等,2014).

属性

IUPAC Name |

5-[(4-methoxyphenyl)sulfonylmethyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6S/c1-18-9-2-5-11(6-3-9)20(16,17)8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQOGKJKTDLBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2508846.png)

![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)

![Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2508853.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)

![1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2508857.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)

![[4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2508862.png)

![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)